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Abstract
SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the

transcriptional coactivators CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2]

These two proteins are key regulators of gene expression through their intrinsic histone

acetyltransferase (HAT) activity and their role in recruiting other transcriptional machinery. By

targeting the bromodomain, SGC-CBP30 prevents the "reading" of acetylated lysine residues

on histones and other proteins, thereby disrupting gene transcription. This document provides

detailed application notes and protocols for the use of SGC-CBP30 in cell culture experiments

to investigate its effects on cellular signaling pathways and gene regulation.

Mechanism of Action
SGC-CBP30 competitively binds to the acetyl-lysine binding pocket of the CBP and p300

bromodomains.[3] This inhibition is highly selective, with significantly lower affinity for other

bromodomain-containing proteins, such as those in the BET family.[1][4] The primary

consequence of this inhibition is the disruption of the recruitment of CBP/p300 to acetylated

chromatin, leading to a downstream reduction in the expression of target genes.[3] This has

been shown to impact various cellular processes, including cell proliferation, differentiation, and

inflammatory responses.[5][6]
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Quantitative Data Summary
The following tables summarize key quantitative data for the use of SGC-CBP30 in various

cell-based assays.

Table 1: In Vitro Inhibitory Activity

Target IC50 (nM) Assay Type Reference

CREBBP (CBP) 21 - 69 Cell-free [1]

p300 (EP300) 38 Cell-free [1]

Table 2: Cellular Activity and Recommended Concentration Ranges
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Cell Line Assay Type
Effective
Concentration

Incubation
Time

Reference

RKO
Luciferase

Reporter Assay
IC50 = 1.5 µM

24 hrs pre-

incubation, 16

hrs with

doxorubicin

[1]

AMO1
MYC Expression

(QuantiGene)
EC50 = 2.7 µM 6 hrs [1]

HEK293

BRET Assay

(Histone H3.3

binding)

IC50 = 2.8 µM Overnight [1]

Multiple

Myeloma Cell

Lines

Growth Inhibition GI50 < 3 µM 6 days [7]

Human

Pancreatic

Cancer Cells

Cell Viability Not specified Not specified [6]

Human Lung

Adenocarcinoma

Cells

Apoptosis

Induction
Not specified Not specified [6]

Signaling Pathways
SGC-CBP30 has been shown to modulate several key signaling pathways implicated in cancer

and inflammation.

IRF4-MYC Signaling Axis
In multiple myeloma, SGC-CBP30 has been demonstrated to suppress the IRF4/MYC

oncogenic network.[7] Inhibition of CBP/p300 bromodomains leads to a reduction in the

expression of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for myeloma

cell survival. This, in turn, leads to the downregulation of the proto-oncogene MYC, resulting in

cell cycle arrest and apoptosis.[7]
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SGC-CBP30 Action on IRF4-MYC Pathway

SGC-CBP30

CBP/p300
Bromodomain

Inhibits

IRF4 Transcription

Promotes

MYC Transcription

Promotes

Apoptosis Cell Cycle Arrest

Click to download full resolution via product page

Caption: SGC-CBP30 inhibits the IRF4-MYC pathway.

TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular

processes such as growth, differentiation, and apoptosis. The transcriptional coactivators

CBP/p300 are known to interact with Smad proteins, the key mediators of TGF-β signaling.

SGC-CBP30 can be utilized to investigate the role of CBP/p300 bromodomain activity in TGF-

β-mediated gene expression.
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SGC-CBP30 in TGF-β Signaling
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Caption: SGC-CBP30 can modulate TGF-β signaling.

Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of SGC-CBP30 on the proliferation and viability

of adherent or suspension cell lines.
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Materials:

Cell line of interest

Complete cell culture medium

SGC-CBP30 (stock solution in DMSO)

96-well cell culture plates (clear or white, depending on the assay)

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

Plate reader

Procedure:

Cell Seeding:

For adherent cells, seed 2,000-10,000 cells per well in a 96-well plate and allow them to

attach overnight.

For suspension cells, seed 10,000-50,000 cells per well in a 96-well plate.

Compound Treatment:

Prepare serial dilutions of SGC-CBP30 in complete culture medium. It is recommended to

test a range of concentrations (e.g., 0.1 nM to 100 µM).

Include a DMSO-only control (vehicle control).

Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium

containing the different concentrations of SGC-CBP30.

Incubation:

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Measurement:
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Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

Data Analysis:

Normalize the data to the vehicle control.

Plot the cell viability against the log of the SGC-CBP30 concentration to determine the

GI50 or IC50 value.

Cell Viability Assay Workflow

Seed Cells

Treat with SGC-CBP30

Incubate

Add Viability Reagent

Measure Signal

Analyze Data
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Caption: Workflow for cell viability assessment.

Western Blot Analysis of Histone Acetylation
This protocol details the analysis of global histone acetylation levels following treatment with

SGC-CBP30.

Materials:

Cell line of interest

Complete cell culture medium

SGC-CBP30 (stock solution in DMSO)

6-well or 10 cm cell culture dishes

Ice-cold PBS

Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels (e.g., 4-20% gradient)

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys27), anti-total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:
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Cell Treatment:

Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.

Treat cells with the desired concentration of SGC-CBP30 or DMSO for the desired time

(e.g., 6, 24, or 48 hours).

Histone Extraction:

Wash cells twice with ice-cold PBS.

Lyse the cells and extract histones using your preferred method (e.g., acid extraction).

Protein Quantification:

Quantify the protein concentration of the histone extracts.

SDS-PAGE and Transfer:

Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:
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Add the chemiluminescent substrate and visualize the bands using an imaging system.

Strip the membrane and re-probe with an antibody against total histone H3 as a loading

control.

Immunoprecipitation of CREBBP/p300 and Interacting
Proteins
This protocol allows for the investigation of protein-protein interactions with CREBBP or p300

and how they are affected by SGC-CBP30 treatment.

Materials:

Cell line of interest

Complete cell culture medium

SGC-CBP30 (stock solution in DMSO)

15 cm cell culture dishes

Ice-cold PBS

IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

with protease and phosphatase inhibitors)

Primary antibody for IP (e.g., anti-CREBBP or anti-p300)

Isotype control IgG

Protein A/G magnetic beads or agarose beads

Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:
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Cell Treatment and Lysis:

Seed cells in 15 cm dishes and grow to 80-90% confluency.

Treat cells with SGC-CBP30 or DMSO for the desired time.

Wash cells with ice-cold PBS and lyse them in IP lysis buffer.

Clarify the lysate by centrifugation.

Pre-clearing (Optional):

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific

binding.

Centrifuge and collect the supernatant.

Immunoprecipitation:

Incubate the pre-cleared lysate with the primary antibody (anti-CREBBP or anti-p300) or

an isotype control IgG overnight at 4°C with gentle rotation.

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads by centrifugation or using a magnetic rack.

Wash the beads 3-5 times with wash buffer.

Elution:

Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10

minutes.

Analysis:

Analyze the eluted proteins by western blotting using antibodies against known or

suspected interacting partners.
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Immunoprecipitation Workflow
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Caption: Workflow for immunoprecipitation experiments.

Concluding Remarks
SGC-CBP30 is a valuable tool for dissecting the roles of CBP and p300 in various biological

processes. The protocols provided here offer a starting point for researchers to investigate the

cellular effects of this potent and selective bromodomain inhibitor. It is recommended to

optimize the experimental conditions, such as compound concentration and incubation time, for

each specific cell line and assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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